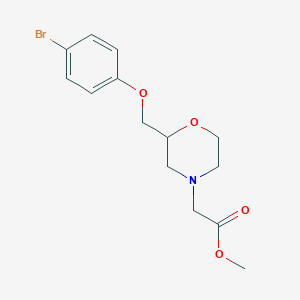
Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate is a chemical compound with the molecular formula C13H16BrNO4. It is a derivative of morpholine and contains a bromophenoxy group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate typically involves the reaction of 4-bromophenol with epichlorohydrin to form 4-bromophenyl glycidyl ether. This intermediate is then reacted with morpholine to produce 2-(2-((4-bromophenoxy)methyl)morpholino)ethanol. Finally, esterification with methyl chloroacetate yields Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The bromophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. The morpholine ring enhances its solubility and bioavailability, facilitating its effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromophenoxy)acetate
- Methyl 2-(2-bromo-4-methoxyphenoxy)acetate
- Methyl 4-(4-bromophenoxy)benzoate
Uniqueness
Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate is unique due to its combination of a bromophenoxy group and a morpholine ring. This structure provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H18BrNO4 |
|---|---|
Peso molecular |
344.20 g/mol |
Nombre IUPAC |
methyl 2-[2-[(4-bromophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 |
Clave InChI |
VKCQXOHNTAEYAR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


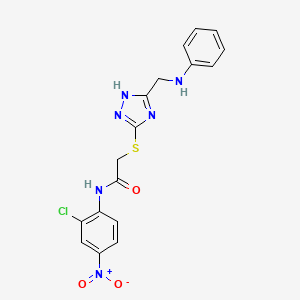

![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
![4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11777651.png)
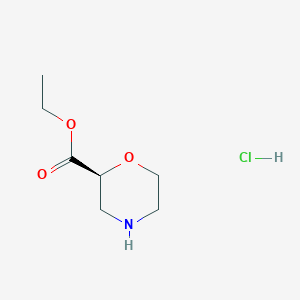
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11777661.png)
![2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
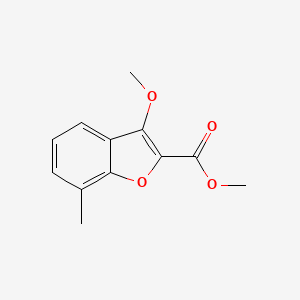
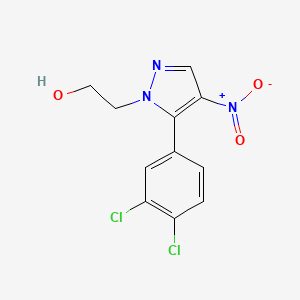
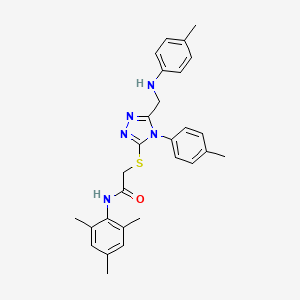
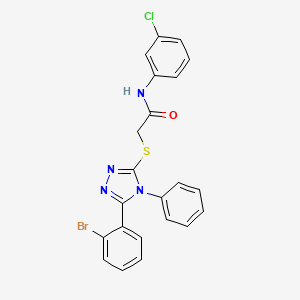
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
